molecular formula C8H13NO3 B1291922 tert-Butyl 2-Oxoazetidine-1-carboxylate CAS No. 1140510-99-1

tert-Butyl 2-Oxoazetidine-1-carboxylate

Cat. No. B1291922
M. Wt: 171.19 g/mol
InChI Key: URGXFCXAAYSLPO-UHFFFAOYSA-N
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Description

The compound tert-Butyl 2-Oxoazetidine-1-carboxylate is a chemical entity that has been the subject of various synthetic studies. It is a bifunctional molecule that provides a convenient entry point to novel compounds, particularly those that access chemical space complementary to piperidine ring systems . The tert-butyl group is a common protecting group in organic synthesis, and its presence in the molecule suggests potential applications in the synthesis of more complex organic compounds.

Synthesis Analysis

The synthesis of tert-butyl 2-Oxoazetidine-1-carboxylate has not been directly described in the provided papers. However, related compounds have been synthesized using efficient and scalable routes. For instance, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate was synthesized through routes that could be adapted for the synthesis of tert-butyl 2-Oxoazetidine-1-carboxylate . Additionally, the synthesis of chiral auxiliaries like tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate from L-alanine demonstrates the potential for creating enantiomerically pure versions of related compounds .

Molecular Structure Analysis

The molecular structure of tert-butyl 2-Oxoazetidine-1-carboxylate is not directly reported, but related structures have been characterized using techniques such as NMR spectroscopy, high-resolution mass spectrometry, and X-ray diffraction analysis . For example, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate has a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring . These techniques could be applied to determine the molecular structure of tert-butyl 2-Oxoazetidine-1-carboxylate.

Chemical Reactions Analysis

The tert-butyl group in tert-butyl 2-Oxoazetidine-1-carboxylate suggests that it could undergo reactions typical of carboxylate esters and ketones. For example, the tert-butyl esters are known to participate in kinetic resolutions, as seen in the synthesis of 3-oxy-substituted cyclopent-1-ene-carboxylates . The oxoazetidine ring could also be involved in various transformations, such as reductions or functional group interconversions, as demonstrated by the reduction of keto functionalities in related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl 2-Oxoazetidine-1-carboxylate can be inferred from related compounds. For instance, tert-butyl esters are generally stable under basic conditions but can be cleaved under acidic conditions or by using specific reagents like BBDI . The stability of the oxoazetidine ring could be similar to that of the tert-butyl perester of thymidine-5'-carboxylic acid, which undergoes thermal decomposition to form various products . The solubility, melting point, and other physical properties would need to be determined experimentally.

Scientific Research Applications

Synthesis and Antibacterial Activity

One significant application of tert-butyl 2-oxoazetidine-1-carboxylate is in the synthesis of antibacterial compounds. Tombor et al. (1995) reported on the synthesis of 7-amino-2-iso-oxacephem-4-carboxylic acid esters, which exhibit antibacterial activity against Gram-positive microorganisms. The synthesis involved the use of tert-butyl 2-(2-oxoazetidin-1-yl)acetoacetates, demonstrating the compound's role in producing medically relevant antibacterial agents (Tombor, Greff, Nyitrai, & Kajtár-Peredy, 1995).

Therapeutic Applications

The therapeutic potential of tert-butyl 2-oxoazetidine-1-carboxylate is further illustrated by its involvement in metabolic reactions. Yoo et al. (2008) studied the in vitro metabolism of LC15-0133, a novel dipeptidyl peptidase-4 inhibitor, and identified a C-demethylated metabolite involving tert-butyl 2-oxoazetidine-1-carboxylate. This study highlights the compound's role in the metabolic pathways of therapeutic agents (Yoo, Chung, Lee, Lee, Kang, & Kim, 2008).

Chemical Synthesis and Modification

In the field of chemical synthesis, tert-butyl 2-oxoazetidine-1-carboxylate is used for the modification and synthesis of various compounds. For example, Meyers et al. (2009) described efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound useful for selective derivation in chemical syntheses (Meyers, Muizebelt, van Wiltenburg, Brown, & Thorarensen, 2009).

Enzymatic and Organic Reactions

The utility of tert-butyl 2-oxoazetidine-1-carboxylate extends to enzymatic and organic reactions. Umehara, Ueda, and Tokuyama (2016) developed a novel condensation reaction of carboxylic acids with non-nucleophilic N-heterocycles and anilides, where di-tert-butyl dicarbonate played a pivotal role, highlighting the versatility of tert-butyl compounds in organic chemistry (Umehara, Ueda, & Tokuyama, 2016).

Safety And Hazards

The compound is considered hazardous. Safety information suggests avoiding contact with skin and eyes, ingestion, inhalation, and dust formation . It should be stored under an inert atmosphere and protected from moisture .

properties

IUPAC Name

tert-butyl 2-oxoazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-8(2,3)12-7(11)9-5-4-6(9)10/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGXFCXAAYSLPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90631201
Record name tert-Butyl 2-oxoazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90631201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-Oxoazetidine-1-carboxylate

CAS RN

1140510-99-1
Record name tert-Butyl 2-oxoazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90631201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
G Prasad, JW Amoroso, LS Borketey… - Organic & biomolecular …, 2012 - pubs.rsc.org
Acyl carrier proteins are critical components of fatty acid and polyketide biosynthesis. Their primary function is to shuttle intermediates between active sites via a covalently bound …
Number of citations: 6 pubs.rsc.org
JW Amoroso - 2014 - search.proquest.com
Polyketides are a broad class of natural products that have received attention from the scientific community because they are a rich mine of bioactive structures. The common thread that …
Number of citations: 1 search.proquest.com
S Ramesh, R Balakumar, JR Rizzo… - Organic & Biomolecular …, 2019 - pubs.rsc.org
… in the case of a 5,5 system where bis-allylation was achieved in the pyrrolidinone system, 4 the required bis-allylation was unsuccessful with tert-butyl 2-oxoazetidine-1-carboxylate. The …
Number of citations: 1 pubs.rsc.org

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